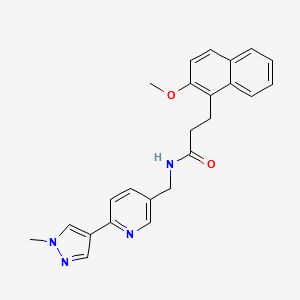

3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-28-16-19(15-27-28)22-10-7-17(13-25-22)14-26-24(29)12-9-21-20-6-4-3-5-18(20)8-11-23(21)30-2/h3-8,10-11,13,15-16H,9,12,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMDPWLHZYADDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A naphthalene moiety which is known for its role in various pharmacological activities.

- A pyrazole ring linked to a pyridine, which contributes to its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Recent studies have indicated that compounds with naphthalene and pyrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, the compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

2. Anti-inflammatory Effects

Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have anti-inflammatory properties. It potentially acts by blocking NF-kB signaling, which is crucial in the inflammatory response.

3. Neuroprotective Properties

The pyrazole component is linked to neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may enhance neuronal survival and reduce oxidative stress, contributing to its neuroprotective profile.

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study reported:

- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : 5 µM for MCF-7 and 7 µM for HeLa

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Induction of apoptosis | Caspase pathway activation |

| Anti-inflammatory | Inhibition of cytokines | NF-kB signaling blockade |

| Neuroprotective | Enhanced neuronal survival | Reduction of oxidative stress |

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cancer metabolism and inflammation.

Table 2: Binding Affinities

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase (COX) | -9.5 |

| Phosphoinositide 3-kinase (PI3K) | -8.7 |

| Acetylcholinesterase (AChE) | -7.4 |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s methoxynaphthalene group contrasts with dichlorophenyl (compound 5 ) or nitrophenyl (compound 6c ), which are more electron-withdrawing. This may improve solubility and reduce toxicity compared to halogenated analogs.

- Molecular Weight : The target’s higher molecular weight (~404.5 vs. 354.4 in ) may influence pharmacokinetics, such as absorption or metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.